molecular formula C15H10Br2N4OS B1189694 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B1189694
M. Wt: 454.1g/mol
InChI Key: DHUMZMCCYVOXHN-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a phenol group substituted with bromine atoms and a triazole ring

Chemical Reactions Analysis

Types of Reactions

2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,6-dibromo-4-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol lies in its specific substitution pattern and the presence of both bromine atoms and a triazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds .

Properties

Molecular Formula

C15H10Br2N4OS

Molecular Weight

454.1g/mol

IUPAC Name

4-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Br2N4OS/c16-11-6-9(7-12(17)13(11)22)8-18-21-14(19-20-15(21)23)10-4-2-1-3-5-10/h1-8,22H,(H,20,23)/b18-8+

InChI Key

DHUMZMCCYVOXHN-QGMBQPNBSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.